molecular formula C17H16ClN3O4 B7694082 (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide

(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide

Cat. No. B7694082
M. Wt: 361.8 g/mol
InChI Key: OCAFMOLLNFRNBC-VXLYETTFSA-N
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Description

(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide is complex and involves multiple pathways. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to modulate the activity of multiple signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to have multiple biochemical and physiological effects in preclinical studies. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and autophagy. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has several advantages for lab experiments, including its stability, low toxicity, and ability to cross the blood-brain barrier. However, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates.

Future Directions

There are several future directions for the research on (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide. One direction is to explore the potential therapeutic applications of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide and its analogs. Additionally, future studies could focus on the optimization of the pharmacokinetic and pharmacodynamic properties of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, as well as the identification of biomarkers for patient selection and monitoring. Finally, the development of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide-based combination therapies could be explored to enhance its therapeutic efficacy.

Synthesis Methods

(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazine derivative. The second step involves the reaction of the hydrazine derivative with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazone. The final step involves the reaction of the acyl hydrazone with acetic anhydride to form (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide.

Scientific Research Applications

(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAFMOLLNFRNBC-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide

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